1,2-Oxazol-5(4H)-one

Description

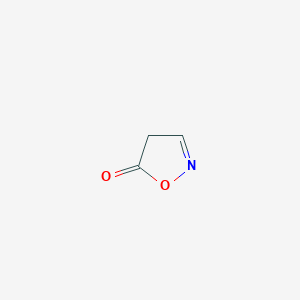

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c5-3-1-2-4-6-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWUTXXJFOIVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579129 | |

| Record name | 1,2-Oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-48-6 | |

| Record name | 5(4H)-Isoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1,2-oxazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the 1,2 Oxazol 5 4h One Scaffold

General Synthetic Routes to 1,2-Oxazol-5(4H)-one Core Structures

The construction of the this compound ring, a five-membered heterocyclic system, is most classically achieved through the Erlenmeyer azlactone synthesis. mdpi.comresearchgate.net This widely used method involves the cyclocondensation of N-acylated α-amino acids, such as hippuric acid, with aldehydes or ketones. researchgate.netpreprints.org The reaction is typically facilitated by a dehydrating agent, most commonly acetic anhydride (B1165640), in the presence of a weak base like sodium acetate. mdpi.combiointerfaceresearch.com

Modern advancements have introduced several variations to improve efficiency, yield, and environmental friendliness. These include the use of alternative catalysts and conditions, such as:

Microwave irradiation , which can significantly shorten reaction times. biointerfaceresearch.comvulcanchem.comsid.ir

Novel catalysts like hydrogen peroxide-promoted fly ash (HPFA) or anhydrous zinc chloride, which can be used in solvent-free conditions. biointerfaceresearch.comsid.ir

One-pot syntheses using reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which allow for the N-acylation of amino acids and subsequent cyclodehydration to proceed in the same reaction vessel, often in aqueous solvents. mdpi.comnih.gov

Other cyclodehydration agents including polyphosphoric acid, N,N′-dicyclohexylcarbodiimide (DCC), and Vilsmeier reagents. mdpi.comturkjps.org

The table below summarizes various synthetic routes to the this compound core.

| Method | Key Reactants | Catalyst/Reagents | Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Erlenmeyer Synthesis | N-acyl-α-amino acid (e.g., Hippuric Acid), Aromatic Aldehyde | Acetic Anhydride, Sodium Acetate | Reflux / Heating | 38-80% | mdpi.com |

| Microwave-Assisted Synthesis | Hippuric Acid, Aromatic Aldehyde | Acetic Anhydride | Microwave (2450 MHz), 4-5 min | 70-75% | biointerfaceresearch.com |

| HPFA Catalyzed Synthesis | Hippuric Acid, Thiophene-3-carbaldehyde | Hydrogen Peroxide-Promoted Fly Ash (HPFA) | Microwave (700 W), 5-10 min, Solvent-free | Up to 93% | vulcanchem.comsid.ir |

| One-Pot DMT-MM Method | Amino Acid, Carboxylic Acid | DMT-MM, N,N-diethylaniline | Aqueous solvent | Not specified | mdpi.comnih.gov |

| Polyphosphoric Acid Method | Hippuric Acid derivative, Benzaldehyde derivative | Polyphosphoric Acid (PPA) | Heated in oil bath (90°C), 4h | Not specified | turkjps.org |

Strategies for Functional Group Derivatization of this compound

Once the oxazolone (B7731731) core is synthesized, it can be further modified to create a diverse range of derivatives. The reactivity of the ring system and its substituents allows for various transformations. researchgate.net

Substituents attached to the this compound ring can undergo oxidation to introduce new functional groups. For instance, an ethoxymethylene group on the ring can be oxidized to form corresponding aldehydes or carboxylic acids. While direct oxidation of an amino group substituent is a plausible transformation, specific examples in the literature for this scaffold are less common. However, related oxidative processes are well-documented, such as the synthesis of sulfone derivatives from related heterocyclic systems using hydrogen peroxide in glacial acetic acid. researchgate.net Furthermore, a method has been developed to prepare 4-acetoxy substituted 5(4H)-oxazolones through the direct oxidation of N-benzoyl-α-amino acids using a hypervalent iodine reagent. mdpi.com

The this compound ring system is susceptible to reduction, which can alter its structure and properties. The oxazole (B20620) ring can be reduced to form dihydrooxazole derivatives. Common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride are employed for these transformations, typically in anhydrous solvents. It is important to note that under certain conditions, reduction can lead to the cleavage of the heterocyclic ring, resulting in open-chain products rather than simple reduction of the ring system. pharmaguideline.com

When the this compound scaffold bears a phenyl substituent, this aromatic ring can undergo electrophilic aromatic substitution (EAS) reactions. This allows for the introduction of various functional groups onto the phenyl ring, such as nitro (–NO2) or halogen (–Br, –Cl) groups. minia.edu.eg

The mechanism of EAS involves the π-electron system of the aromatic ring acting as a nucleophile to attack an electrophile (E+). dalalinstitute.commasterorganicchemistry.com This initial attack is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. minia.edu.egmasterorganicchemistry.com In the final, fast step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com

The position of the new substituent (ortho, meta, or para) is directed by the electronic nature of the substituent already present on the ring. libretexts.org The this compound ring, connected via its C2 or C4 position, generally acts as an electron-withdrawing group due to the presence of electronegative oxygen and nitrogen atoms and the carbonyl group. Such "deactivating" groups slow down the rate of electrophilic substitution compared to unsubstituted benzene (B151609) and direct incoming electrophiles primarily to the meta position. libretexts.org

The table below summarizes key derivatization strategies for the this compound scaffold.

| Reaction Type | Description | Example Reagents | Product Type | Reference |

|---|---|---|---|---|

| Oxidation of Substituents | Oxidizes a functional group attached to the oxazolone ring. | Potassium permanganate, Chromium trioxide | Aldehydes, Carboxylic acids from alkyl/alkene groups | |

| Reduction of Ring System | Reduces the C=N bond within the oxazole ring. | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Dihydrooxazole derivatives or ring-opened products | pharmaguideline.com |

| Electrophilic Aromatic Substitution | Substitutes a hydrogen on a pendant phenyl ring with an electrophile. | HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination) | Meta-substituted phenyl derivatives | minia.edu.eglibretexts.org |

Reactivity and Advanced Reaction Mechanisms of 1,2 Oxazol 5 4h One Derivatives

Chemical Transformations Involving the Oxazole (B20620) Ring

The reactivity of the 1,2-oxazol-5(4H)-one core is characterized by its susceptibility to both nucleophilic attack and ring-opening reactions, as well as its participation in cycloaddition and rearrangement processes. biointerfaceresearch.comnih.gov These transformations often lead to the formation of highly functionalized products.

A key aspect of the reactivity of 1,2-oxazol-5(4H)-ones is the cleavage of the weak N-O bond, which can be initiated by various reagents and conditions. researchgate.netnih.gov For instance, treatment with a base can lead to ring opening and subsequent reactions. The course of these transformations is highly dependent on the substituents on the ring and the reaction conditions employed.

One of the most significant applications of 1,2-oxazol-5(4H)-ones is their use as precursors for α-amino acids. biointerfaceresearch.comresearchgate.net Ring-opening of the oxazolone (B7731731) moiety, often under hydrolytic conditions, provides a direct route to these crucial biomolecules. researchgate.net Furthermore, these heterocycles can act as 1,3-dipoles in cycloaddition reactions, providing access to a variety of other heterocyclic systems. biointerfaceresearch.com

Recent research has also highlighted the utility of transition metal catalysis in promoting novel rearrangements of 1,2-oxazol-5(4H)-ones. For example, ruthenium catalysts have been shown to mediate the non-decarboxylative rearrangement of specific 4-substituted isoxazol-5(4H)-ones to yield pyrazole (B372694) and isoxazole-4-carboxylic acids. nih.gov This transformation proceeds through a proposed vinyl Ru-nitrenoid intermediate, showcasing a diversion from the classical reactivity of these heterocycles. nih.gov

Another important class of reactions involves the [2+2] photocycloaddition of 4-arylidene-5(4H)-oxazolones. nih.govacs.orgacs.org Irradiation in the presence of a ruthenium photocatalyst can lead to the highly regio- and stereoselective formation of cyclobutane-bis(oxazolone)s. nih.govacs.orgacs.org These products can be further transformed into 1,2-diaminotruxinic bis-amino esters. nih.govacs.org

Table 1: Selected Chemical Transformations of this compound Derivatives

| Reaction Type | Reagents and Conditions | Product(s) | Reference(s) |

|---|---|---|---|

| Ring Opening | Base (e.g., NaOH) | α-Amino acid derivatives | biointerfaceresearch.comresearchgate.net |

| Rearrangement | [RuCl₂(p-cymene)]₂ | Pyrazole- and isoxazole-4-carboxylic acids | nih.gov |

| [2+2] Photocycloaddition | Blue light (465 nm), Ru(bpy)₃₂ | Cyclobutane-bis(oxazolone)s | nih.govacs.orgacs.org |

| [3+2] Cycloaddition | Nitrile oxides | Spirooxindoles, Isoxazoles | organic-chemistry.orgresearchgate.net |

| Allylic Alkylation | Morita-Baylis-Hillman carbonates, Phosphine (B1218219) catalyst | Isoxazol-5(4H)-ones with all-carbon quaternary stereocenters | benthamdirect.com |

| Mannich Reaction | Isatin-derived ketimines, Squaramide organocatalyst | Chiral 3-aminooxindoles | rsc.org |

| Michael Addition | Nitroolefins, Chiral tertiary amino-thiourea catalyst | Chiral fluorinated isoxazol-5(4H)-ones | acs.org |

Investigation of Stereochemical Considerations and Enantioselectivity in Reactions

The development of stereoselective reactions involving this compound derivatives is a significant area of research, enabling the synthesis of chiral molecules with high enantiopurity. capes.gov.br Both organocatalysis and transition-metal catalysis have been successfully employed to control the stereochemical outcome of these reactions.

Enantioselective Mannich reactions of 1,2-oxazol-5(4H)-ones with isatin-derived ketimines have been developed using bifunctional squaramide/Brønsted base organocatalysts. rsc.org These reactions afford chiral 3-aminooxindoles bearing a tetrasubstituted stereocenter with excellent enantioselectivities. rsc.org The isoxazol-5(4H)-one acts as a suitable surrogate for aryl methyl ketones in this asymmetric transformation. rsc.org

Phosphine-catalyzed asymmetric allylic alkylation of 1,2-oxazol-5(4H)-ones with Morita-Baylis-Hillman (MBH) carbonates provides an efficient route to derivatives bearing all-carbon quaternary stereocenters. benthamdirect.com This method has demonstrated good to high yields and enantioselectivities. benthamdirect.com

Furthermore, cinchona alkaloid sulfonamide catalysts have been utilized in the enantioselective reaction of 2H-azirines with oxazol-5-(4H)-ones. acs.org This reaction proceeds at the C-2 position of the oxazolone, generating products with consecutive tetrasubstituted stereogenic centers in high yield with high diastereo- and enantioselectivity. acs.org

The enantioselective conjugate addition of 1,2-oxazol-5(4H)-ones to nitroolefins, followed by dearomative fluorination, has been achieved using a bifunctional chiral tertiary amino-thiourea catalyst. acs.org This one-pot sequential transformation yields chiral fluorinated isoxazol-5(4H)-ones containing a fluorine-substituted quaternary stereocenter with high enantio- and diastereoselectivities. acs.org

The dynamic kinetic resolution of azlactones (oxazol-5(4H)-ones) represents another elegant strategy for accessing enantioenriched amino acid derivatives. rsc.org This approach allows for the formal transformation of a racemic starting material into a single desired enantiomer of the product. rsc.org

Table 2: Enantioselective Reactions of this compound Derivatives

| Reaction Type | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|

| Mannich Reaction | Bifunctional squaramide/Brønsted base organocatalyst | Chiral 3-aminooxindoles | Excellent | rsc.org |

| Allylic Alkylation | Chiral phosphine catalyst | Isoxazol-5(4H)-ones with quaternary stereocenters | 75-90% | benthamdirect.com |

| Reaction with 2H-Azirines | Cinchona alkaloid sulfonamide catalyst | Aziridines with consecutive tetrasubstituted stereocenters | High | acs.org |

| Conjugate Addition/Fluorination | Chiral tertiary amino-thiourea catalyst | Chiral fluorinated isoxazol-5(4H)-ones | High | acs.org |

| Dynamic Kinetic Resolution | Various catalysts | Enantioenriched amino acid derivatives | 44-61% (in some examples) | rsc.orgresearchgate.net |

Advanced Spectroscopic and Structural Characterization of 1,2 Oxazol 5 4h One Derivatives

Spectroscopic Analysis Methods

Spectroscopic techniques are fundamental in determining the molecular framework of oxazolone (B7731731) derivatives. These methods probe the electronic and vibrational states of molecules, offering detailed insights into their constituent atoms and bonding arrangements.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. In the study of 1,2-oxazol-5(4H)-one derivatives, both ¹H-NMR and ¹³C-NMR provide critical data for structural assignment. mdpi.comresearchgate.net

In ¹H-NMR spectra, the chemical shift of the exocyclic methine proton (=CH) in 4-arylidene derivatives is particularly diagnostic. For instance, in a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazole-5(4H)-ones, this proton appears as a singlet in the range of δ 7.14-7.40 ppm, confirming the presence of a single (Z)-isomer. turkjps.org The signals for aromatic protons typically appear as multiplets in the downfield region, as seen in compounds like 4-(4-Bromobenzylidene)-2-(Pyridin-3-yl)-1,3-Oxazol-5(4h)-One, where they are observed between δ 6.91 and 8.1 ppm. sapub.org

¹³C-NMR spectroscopy is crucial for identifying the carbon atoms of the oxazolone ring. The signals for the key carbons of the heterocyclic core are found at characteristic chemical shifts: C-2 typically resonates between δ 161.5–161.7 ppm, C-4 between δ 132.3–135.0 ppm, and the lactone carbonyl carbon (C-5) between δ 166.3–166.4 ppm. mdpi.com The exocyclic =CH carbon signal is generally observed between δ 131.2–132.6 ppm. mdpi.com In some cases, such as with certain 4-benzylidene-2-phenyloxazole-5(4H)-one derivatives, fewer signals than expected may appear in the ¹³C-NMR spectrum due to molecular symmetry. turkjps.orgturkjps.org Furthermore, studies on chiral derivatives with Boc-groups have shown two sets of signals in NMR spectra, which is attributed to the presence of rotational conformers. beilstein-journals.org

| Compound | Key ¹H-NMR Chemical Shifts (δ, ppm) | Key ¹³C-NMR Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 4-Benzylidene-2-phenyloxazole-5(4H)-one (E1) | =CH: 7.38 (s); Aromatic-H: 7.50-7.56 (m), 7.62 (d), 8.12-8.14 (m), 8.22 (s), 8.35-8.37 (d) | C=O: 168.5; C=N: 164.7; C-4: 132.9; =CH: 130.5 | turkjps.org |

| (4Z)-3-methyl-4-(propylsulfanylmethylidene)-1,2-oxazol-5-one | Propyl-CH₃: 2.45 (t); C3-CH₃: 1.55 (s) | Not specified | vulcanchem.com |

| 4-(4-Bromobenzylidene)-2-(Pyridin-3-yl)-1,3-Oxazol-5(4h)-One | =CH: 8.90 (s); Aromatic-H: 6.91–8.1 (m) | Not specified | sapub.org |

| 2-(4-(phenylsulfonyl)phenyl)-4-benzylideneoxazol-5(4H)-one (3a) | =CH: 7.26 (s); Aromatic-H: 7.45-8.25 (m) | C-2: 161.5; C-4: 135.0; =CH: 132.6; C-5: 166.3 | mdpi.com |

IR spectroscopy is used to identify the characteristic functional groups within a molecule based on their vibrational frequencies. For this compound derivatives, the most significant absorption band is that of the C=O group (lactone) in the oxazolone ring. This band typically appears at a high frequency, often between 1755 and 1800 cm⁻¹. researchgate.netsapub.org

A notable feature in the IR spectra of these compounds is the splitting of the C=O stretching vibration band, a phenomenon known as Fermi resonance. mdpi.comresearchgate.net This results in a characteristic double absorption, for example, between 1771 and 1798 cm⁻¹. mdpi.com The stretching vibration of the C=N bond is another key feature, with absorption bands observed around 1625-1659 cm⁻¹. researchgate.netvulcanchem.com The synthesis of these heterocycles from N-acylated glycine (B1666218) precursors is often confirmed by the disappearance of the N-H absorption band in the IR spectrum of the final product. mdpi.com

| Compound/Derivative Class | ν(C=O) (Lactone) | ν(C=N) | Other Key Bands | Reference |

|---|---|---|---|---|

| 4-arylmethylidene-2-phenyl-1,3-oxazol-5-ones | 1799 | 1659 | 1536 (NO₂), 1324 (C-O) | researchgate.net |

| (4Z)-3-methyl-4-(propylsulfanylmethylidene)-1,2-oxazol-5-one | 1720 | 1625 | 650 (C-S) | vulcanchem.com |

| 4-arylidene-2-(pyridin-3-yl)-1,3-oxazol-5(4H)-ones | 1755-1770 | 1656 | 3123-3220 (=C-H), 1280 (C-O) | sapub.org |

| 2-(4-(phenylsulfonyl)phenyl)-4-arylideneoxazol-5(4H)-ones | 1771-1798 (Fermi Resonance) | Not specified | Disappearance of N-H band (~3400) | mdpi.com |

Mass spectrometry is employed to determine the molecular weight and elemental composition of the synthesized compounds. nih.gov Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly used. turkjps.orgresearchgate.net The analysis typically reveals the molecular ion peak [M]⁺ or related adducts such as [M+1]⁺ (or [M+H]⁺). turkjps.org In some studies, adducts with solvent molecules have been observed, leading to peaks such as [M+33] for methanol (B129727) adducts or [M+47] for ethanol (B145695) adducts in the mass spectra. turkjps.orgturkjps.org This information, combined with NMR and IR data, provides definitive structural confirmation. mdpi.com

Infrared (IR) Spectroscopy

X-ray Crystallography for Molecular and Crystal Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule, offering precise data on bond lengths, bond angles, and crystal packing. psu.eduresearchgate.net

Studies on this compound derivatives have revealed detailed structural features. For example, the crystal structure of (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one was determined to be in the orthorhombic crystal system with the space group Pbca. researchgate.net The oxazole (B20620) ring in this compound is nearly planar. The conformation around the exocyclic C=C double bond was confirmed to be Z. researchgate.net

In another example, 4-(3-thiophenylmethylene)-2-(4-tolyl)oxazol-5-one, the entire molecule is almost coplanar, with small dihedral angles between the oxazole, thiophene, and p-tolyl rings. dergipark.org.trdergipark.org.tr The crystal packing is stabilized by intermolecular C–H∙∙∙O hydrogen bonds, which form centrosymmetric dimers. dergipark.org.trdergipark.org.tr Analysis of a peptide oxazolone, Z-L-Pro-L-(aMe)Phe-OH oxazolone, showed that the oxazolone ring is nearly planar, with atomic displacements from the mean plane ranging from -0.013 to 0.008 Å. psu.edu

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₃NO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.0827 (6) |

| b (Å) | 7.7848 (3) |

| c (Å) | 27.6527 (16) |

| Volume (ų) | 2601.1 (2) |

| Z (molecules per unit cell) | 8 |

| Key Intermolecular Interactions | C—H⋯O, C—H⋯π, and π–π interactions |

Data sourced from Asiri et al. (2012). researchgate.net

Theoretical and Computational Investigations of 1,2 Oxazol 5 4h One Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of oxazolone (B7731731) systems. dergipark.org.tr By employing methods such as B3LYP with basis sets like 6-311G(d,p), researchers can accurately model the behavior of these molecules. dergipark.org.trresearchgate.net

Molecular Geometry Optimization

Theoretical geometry optimization allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For 1,2-Oxazol-5(4H)-one derivatives, these calculations provide precise data on bond lengths and angles within the heterocyclic ring and its substituents. This information is crucial for understanding the molecule's steric and electronic properties.

For instance, in a study of a substituted oxazol-5-one derivative, the optimized geometry revealed an almost coplanar structure between the oxazole (B20620), thiophene, and p-tolyl rings. dergipark.org.tr The calculated geometric parameters were found to be in good agreement with experimental data obtained from single-crystal X-ray diffraction, validating the accuracy of the theoretical model. dergipark.org.tr

Below are tables showcasing typical calculated bond lengths and angles for a substituted this compound derivative, illustrating the level of detail provided by DFT calculations.

Table 1: Selected Optimized Bond Lengths (Å)

| Bond | DFT/B3LYP (Å) |

|---|---|

| O1-C2 | 1.38 |

| C2-N3 | 1.29 |

| N3-C4 | 1.42 |

| C4-C5 | 1.46 |

| C5-O1 | 1.37 |

| C4=C6 | 1.37 |

This table presents a representative set of bond lengths and may vary for different substituted derivatives.

Table 2: Selected Optimized Bond Angles (°)

| Angle | DFT/B3LYP (°) |

|---|---|

| C5-O1-C2 | 108.5 |

| O1-C2-N3 | 115.2 |

| C2-N3-C4 | 105.8 |

| N3-C4-C5 | 109.5 |

| O1-C5-C4 | 101.0 |

| N3-C4=C6 | 128.1 |

This table presents a representative set of bond angles and may vary for different substituted derivatives.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. dergipark.org.tr

In a study on a thiophene-substituted oxazol-5-one derivative, the HOMO was found to be distributed over the entire molecule, with a calculated energy of -6.037 eV. dergipark.org.tr The LUMO, on the other hand, was primarily localized on the oxazol-5-one moiety, with an energy of -2.566 eV. dergipark.org.tr This distribution suggests that the oxazolone ring is the primary site for nucleophilic attack. The energy gap (ΔE = E_LUMO - E_HOMO) was calculated to be 3.471 eV, providing a measure of the molecule's kinetic stability. dergipark.org.tr

Table 3: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.037 |

| LUMO | -2.566 |

Data from a study on a specific oxazol-5-one derivative. dergipark.org.tr Values may differ for other derivatives.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. dergipark.org.trx-mol.net The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue represents areas of low electron density (positive potential), which are prone to nucleophilic attack. Green areas denote regions of neutral potential.

For this compound derivatives, MEP analysis typically reveals that the negative potential is concentrated around the oxygen atoms, particularly the carbonyl oxygen, making them the most likely sites for electrophilic interaction. dergipark.org.trx-mol.net Conversely, the hydrogen atoms of the heterocyclic ring and its substituents often exhibit a positive potential, identifying them as potential sites for nucleophilic attack.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide dynamic insights into the behavior of this compound derivatives. These methods can be used to study intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the crystal packing and solid-state properties of these compounds. dergipark.org.trresearchgate.net

Molecular docking simulations are a prominent application of molecular modeling in the context of drug discovery. nih.gov By modeling the interaction between a this compound derivative and a biological target, such as an enzyme or receptor, researchers can predict the binding affinity and mode of interaction. nih.gov This information is invaluable for designing new compounds with enhanced biological activity. For instance, docking studies have been employed to predict the binding of oxazolone derivatives to cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. nih.gov

Applications of 1,2 Oxazol 5 4h One Derivatives in Organic Synthesis and Material Science

As Scaffold Components and Building Blocks in Complex Molecule Construction

Derivatives of 1,2-oxazol-5(4H)-one, also known as oxazolones or azlactones, are widely recognized as attractive precursors and building blocks in organic synthesis. mdpi.com Their utility stems from the presence of multiple reactive sites within the molecule, which allows for a diverse range of chemical modifications. mdpi.comnih.gov The exocyclic double bond often found at the 4-position of the oxazolone (B7731731) ring introduces additional reactivity, paving the way for the creation of a variety of interesting derivatives. mdpi.com

One of the primary applications of these compounds is in the synthesis of amino acids and their derivatives. nih.govmdpi.combiointerfaceresearch.comresearchgate.netresearchgate.net The oxazolone ring can be considered a "masked" amino acid, and its ring-opening reactions provide a straightforward route to these crucial biomolecules. mdpi.com Furthermore, the electrophilic nature of the carbonyl group at the 5-position makes it susceptible to nucleophilic attack, leading to the formation of amides, peptides, and other related structures. nih.govmdpi.combiointerfaceresearch.com

The versatility of this compound derivatives extends to the synthesis of a wide array of other heterocyclic compounds. They serve as key intermediates in the preparation of:

Oxazoles ajrconline.org

Imidazolones mdpi.commdpi.comajrconline.org

Thiazolones mdpi.com

Pyrroles researchgate.netajrconline.org

Pyrazoles ajrconline.org

Β-lactams researchgate.net

The Erlenmeyer-Plöchl reaction is a classic and widely used method for the synthesis of unsaturated 4-arylidene-2-substituted-5(4H)-oxazolones. nih.govresearchgate.net This reaction typically involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate. nih.govmdpi.combiointerfaceresearch.com The resulting oxazolone derivatives can then be further elaborated into more complex molecular structures.

Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives

| Starting this compound Derivative | Reagents and Conditions | Resulting Complex Molecule | Reference |

|---|---|---|---|

| 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids and benzaldehyde/4-fluorobenzaldehyde | Acetic anhydride, sodium acetate, reflux | 2-(4-(4-X-phenylsulfonyl)phenyl)-4-(substituted-benzylidene)oxazol-5(4H)-ones | mdpi.com |

| Hippuric acid and appropriate aldehyde | Fused sodium acetate, acetic anhydride | 4-substituted-2-phenyloxazol-5(4H)-ones | nih.gov |

| p-Aminohippuric acid and various electrophiles | Acetic anhydride, sodium acetate, 4-anisaldehyde | 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives | biointerfaceresearch.com |

| N-acyl amino acid | Erlenmeyer-Plöchl Reaction | (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one | researchgate.net |

Role in the Development of New Materials with Specific Properties

The unique structural and electronic properties of this compound derivatives make them promising candidates for the development of novel materials with specific optical, electronic, and photosensitive characteristics. Their incorporation into larger molecular frameworks can lead to materials with tailored functionalities.

Research has explored the use of these derivatives in the following areas of material science:

Optical Materials: Certain oxazolone derivatives exhibit interesting photophysical and photochemical properties. ajrconline.org For instance, the 4-(3′-phenyl-2′-propenylidene)-phenylooxazol-5(4H)-one has been investigated as an optical amplifier, generator, and modulator. The presence of π-conjugated systems in these molecules can lead to significant nonlinear optical (NLO) responses, including third harmonic generation.

Photosensitive Devices and Biosensors: Oxazolone derivatives have been utilized in the development of photosensitive compositions for proteins and as biosensors. biointerfaceresearch.comajrconline.org Their ability to interact with biological molecules makes them suitable for applications such as the detection of acetylcholine (B1216132) inhibitors. biointerfaceresearch.com

Organic Electronics: The potential for creating materials with specific electronic properties has led to interest in using this compound derivatives in organic electronics. By modifying the substituents on the oxazolone ring, it is possible to tune the electronic characteristics of the resulting material. For example, attaching a 3-thienyl group to the 2-position can impart electrochemical polymerization capability. researchgate.net

Table 2: Research Findings on this compound Derivatives in Material Science

| This compound Derivative | Investigated Property | Key Finding | Reference |

|---|---|---|---|

| 4-(Ethoxymethylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one | Electronic and optical properties | Candidate for novel materials due to unique structural features. | |

| 4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one | Optical and electronic properties | Potential for incorporation into materials with specific optical or electronic properties. | |

| General oxazolone derivatives | Photophysical and photochemical properties | Can be used in semiconductor devices as electrophotographic photoreceptors and for non-linear optical materials. | ajrconline.org |

| 4-(3′-phenyl-2′-propenylidene)-phenylooxazol-5(4H)-one | Optical amplification and modulation | Demonstrates potential for use in multifunctional optoelectronic systems. | |

| 4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one | Electrochemical polymerization | The 3-thienyl group provides the capability for electrochemical polymerization. | researchgate.net |

Future Research Directions and Emerging Perspectives in 1,2 Oxazol 5 4h One Chemistry

Exploration of Novel Synthetic Approaches

While classic methods like the Erlenmeyer-Plochl reaction have been foundational for synthesizing unsaturated oxazolones, future research is focused on developing more efficient, sustainable, and versatile methodologies. Modern adaptations, such as the use of microwave irradiation and various catalysts, have already shown promise in improving reaction times and yields. The next wave of innovation is expected to emerge from several key areas.

One promising avenue is the application of flow chemistry . This technique could provide significant advantages over traditional batch processing by offering superior control over reaction parameters, leading to enhanced yields, higher purity, and minimized side reactions. The development of regioselective synthetic methods also remains a critical challenge, ensuring that functional groups are introduced at specific positions on the oxazolone (B7731731) ring with high precision.

Furthermore, the exploration of novel catalytic systems is a major focus. While various catalysts like zinc oxide (ZnO), polyphosphoric acid (PPA), and reusable alumina-boric acid combinations have been employed, the future lies in designing highly selective and green catalysts. This includes the potential development of nanocatalysts or biocatalysts that can operate under mild conditions with high efficiency. The synthesis of oxazolones via multi-component reactions in a one-pot setup is another area ripe for exploration, offering a streamlined path to complex molecular architectures from simple precursors.

A summary of established and emerging synthetic methodologies is presented below.

| Method | Catalyst/Conditions | Key Advantages | Research Focus |

| Erlenmeyer-Plochl Reaction | Acetic anhydride (B1165640), sodium acetate | Well-established, versatile for unsaturated oxazolones. | Optimization, broader substrate scope. |

| Microwave-Assisted Synthesis | Microwave irradiation (e.g., 2450 MHz) | Rapid reaction times, high yields (up to 94%). | Solvent-free conditions, energy efficiency. |

| Catalytic Methods | ZnO, PPA, Al₂O₃-H₃BO₃ | Improved yields (80-90%), use of reusable catalysts. | Development of novel, highly efficient catalysts. |

| Flow Chemistry | Continuous flow reactors | Enhanced purity, better reaction control, scalability. | Method development and optimization for oxazolone synthesis. |

| Cycloaddition Reactions | Metal catalysts (e.g., Palladium complexes), Organocatalysts | Access to complex heterocyclic systems, stereocontrol. | Enantioselective processes for chiral compounds. |

The ability of oxazolones to act as precursors for α,α-disubstituted amino acids and to participate in cycloaddition reactions opens up avenues for creating structurally diverse and stereochemically complex molecules. Future synthetic research will likely concentrate on harnessing this reactivity in enantioselective processes, utilizing chiral catalysts to produce optically active compounds for pharmaceutical and biological studies.

Interdisciplinary Research with Material Science and Other Fields

The unique chemical reactivity of the 1,2-oxazol-5(4H)-one ring makes it an attractive building block, or synthon, for applications beyond traditional organic and medicinal chemistry. An emerging and significant area of future research is the integration of oxazolone chemistry with material science, aiming to create novel materials with tailored properties.

A key prospect lies in the use of oxazolones for the functionalization of carbon nanomaterials . The ability of oxazolones to generate azomethine ylide intermediates allows them to participate in 1,3-dipolar cycloaddition reactions. This chemistry can be exploited to covalently attach oxazolone-derived structures to the surface of carbon nanotubes or graphene, thereby modifying their electronic, solubility, and mechanical properties for advanced applications in electronics and composite materials.

Moreover, oxazolones are being investigated as precursors for photosensitive devices and biosensors . Their inherent reactivity and potential for modification allow for the design of molecules that can respond to specific stimuli, such as light or the presence of a particular biomolecule. This could lead to the development of sophisticated sensors for medical diagnostics or environmental monitoring.

The interdisciplinary potential of this compound is summarized in the table below.

| Interdisciplinary Field | Application Area | Underlying Chemistry | Potential Impact |

| Material Science | Functionalization of Nanomaterials | 1,3-dipolar cycloaddition reactions. | Creation of novel composites and electronic materials. |

| Material Science | Development of Biosensors | Use as synthons for responsive molecules. | Advanced medical diagnostics and environmental sensing. |

| Material Science | Photosensitive Devices | Synthesis of photo-responsive polymers/materials. | Innovations in optical data storage and light-activated systems. |

| Computational Chemistry | Materials by Design | Modeling and simulation of oxazolone-based structures. | Prediction of material properties to guide synthetic efforts. |

The synergy with computational science represents another vital research direction. By using modeling and simulation, researchers can predict the physical, chemical, and electronic properties of hypothetical oxazolone-based materials. This "materials by design" approach can guide synthetic chemists, enabling them to target and create novel materials with unprecedented functionalities for a new generation of technologies. This convergence of synthesis, material science, and computational modeling will be crucial for unlocking the full potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,2-oxazol-5(4H)-one derivatives, and how can reaction conditions be optimized?

- Methodology : The most common approach involves a one-pot multicomponent reaction of aldehydes, hydroxylamine hydrochloride, and β-keto esters (e.g., ethyl acetoacetate). For example, solvent-free conditions at 100°C with GO@Fe(ClO4)3 nanocatalyst yield 4-(arylmethylidene)-3-methyl-1,2-oxazol-5(4H)-ones in 67–85% yields . Optimization includes adjusting stoichiometry, catalyst loading (e.g., 10 mol% nanocatalyst), and reaction time (typically 2–4 hours). Melting points and spectroscopic data (FT-IR, ¹H/¹³C-NMR) are critical for verifying purity .

Q. How are structural and purity analyses performed for this compound derivatives?

- Methodology :

- Spectroscopy : FT-IR confirms carbonyl stretching (C=O) at ~1750–1780 cm⁻¹ and C=N absorption at ~1600–1650 cm⁻¹. ¹H-NMR identifies substituents (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 2.0–2.5 ppm) .

- Elemental Analysis : Combustion analysis (CHNS) validates molecular composition. For example, calculated vs. observed values for 5b (C: 51.28% vs. 51.31%; S: 6.22% vs. 6.19%) ensure purity .

Q. What green chemistry approaches exist for synthesizing 1,2-oxazol-5(4H)-ones?

- Methodology : Solvent-free protocols using nanocatalysts like GO@Fe(ClO4)3 improve sustainability. This method avoids toxic solvents, reduces energy consumption (100°C vs. traditional reflux), and achieves yields >85% with recyclable catalysts .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved for chiral amino acid precursors?

- Methodology : Peptide-catalyzed dynamic kinetic resolution (DKR) enables enantioselective methanolysis. For example, tetrapeptide catalysts convert racemic oxazolones into α-amino acid esters with 88:12 to 98:2 enantiomeric ratios (er). Key factors include benzylic substituents on the oxazolone and peptide conformation (e.g., NOESY analysis for catalyst structure-property relationships) .

Q. What computational or crystallographic tools are critical for resolving structural ambiguities in this compound derivatives?

- Methodology :

- X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving substituent orientation and hydrogen bonding. For example, 1-(4-Chloro-2-fluorophenyl)-4-difluoro-methyl-3-methyl-1H-1,2,4-triazol-5(4H)-one was resolved with R factor = 0.050 using SHELXL-97 .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. How do substituents on the oxazolone ring influence cytotoxicity in cancer cell lines?

- Methodology :

- In vitro Assays : Compounds like 5b and 5c are tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cells using MTT assays. IC50 values are correlated with substituent electronegativity (e.g., 4-iodobenzylidene enhances activity due to halogen bonding) .

- SAR Studies : Para-substituted sulfonyl groups (e.g., 4-chlorophenylsulfonyl in 6b ) improve membrane permeability and apoptosis induction .

Q. What strategies address contradictions in reactivity or bioactivity data across oxazolone derivatives?

- Methodology :

- Meta-Analysis : Compare datasets (e.g., IC50 variations) using statistical tools (ANOVA) to identify outliers. For instance, conflicting cytotoxicity results may arise from assay conditions (e.g., serum concentration differences) .

- Mechanistic Probes : Isotope labeling (e.g., ¹⁸O in carbonyl groups) tracks reaction pathways to resolve kinetic vs. thermodynamic product discrepancies .

Methodological Best Practices

- Synthetic Reproducibility : Document catalyst activation (e.g., GO@Fe(ClO4)3 calcination at 200°C) and moisture-sensitive steps (e.g., anhydrous Na2SO4 for drying) .

- Data Validation : Cross-verify NMR assignments with 2D techniques (COSY, HSQC) and mass spectrometry (HRMS) .

- Ethical Data Sharing : De-identify biological data (e.g., cytotoxicity results) to comply with GDPR/IRB guidelines while enabling open-access collaboration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.